N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide
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Overview
Description
N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a benzo[b]thiophene moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the benzo[b]thiophene moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to attach the benzo[b]thiophene ring to the pyrazole core.
Attachment of the trifluoromethyl group: This can be done using trifluoromethylation reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Hydroxyethylation and hydroxymethylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It can be used to study the interaction of small molecules with biological targets, providing insights into molecular mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole and benzo[b]thiophene moieties can interact with proteins and enzymes, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)trifluoroacetamide: Similar in having a trifluoromethyl group and hydroxyethyl group.
N-(Trifluoroacetyl)ethanolamine: Shares the trifluoromethyl and hydroxyethyl functionalities.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the complex structure of the target compound.
Uniqueness
N-(2-Hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, benzo[b]thiophene moiety, and trifluoromethyl group, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry, materials science, and biological studies.
Biological Activity
N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide, often referred to as compound 1, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C24H22F3N3O3S. The structure includes functional groups that are significant for its biological activity, such as the pyrazole ring, hydroxymethyl groups, and a benzothiophene moiety.
Table 1: Structural Features of Compound 1
Feature | Description |
---|---|
Molecular Formula | C24H22F3N3O3S |
Pyrazole Ring | Present |
Hydroxymethyl Groups | Two (5-hydroxymethyl and 2-hydroxyethyl) |
Benzothiophene Moiety | Present |
Trifluoromethyl Group | Present |
Anticancer Activity
Recent studies have demonstrated that compound 1 exhibits significant anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: In Vitro Anticancer Activity
A study conducted by Grover et al. (2014) evaluated the cytotoxic effects of compound 1 against several human cancer cell lines. The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting potent activity compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
Compound 1 has also been assessed for its antimicrobial properties. Preliminary tests indicate that it possesses moderate antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) against common pathogens was determined, showing effectiveness comparable to conventional antibiotics such as ciprofloxacin.
Table 2: Antimicrobial Activity of Compound 1
Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Ciprofloxacin | 16 |
Escherichia coli | 64 | Ketoconazole | 32 |
Candida albicans | 128 | Fluconazole | 64 |
Structure-Activity Relationship (SAR)
The biological activity of compound 1 can be attributed to its unique structural features. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability. Additionally, the hydroxymethyl groups may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
Key Findings on SAR
- Trifluoromethyl Group : Increases hydrophobic interactions.
- Hydroxymethyl Substituents : Improve solubility and bioavailability.
- Benzothiophene Moiety : Contributes to anticancer activity through interaction with specific cellular pathways.
Properties
Molecular Formula |
C24H22F3N3O3S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-5-(hydroxymethyl)-3-methyl-1-[2-[[3-(trifluoromethyl)phenyl]methyl]-1-benzothiophen-7-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C24H22F3N3O3S/c1-14-21(23(33)28-8-9-31)20(13-32)30(29-14)19-7-3-5-16-12-18(34-22(16)19)11-15-4-2-6-17(10-15)24(25,26)27/h2-7,10,12,31-32H,8-9,11,13H2,1H3,(H,28,33) |
InChI Key |
VJMRKWPMFQGIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCCO)CO)C2=CC=CC3=C2SC(=C3)CC4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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